1H-Imidazole, 2-[1-(2,3-dimethylphenyl)ethenyl]-1-(phenylmethyl)-
Overview
Description
The compound “1H-Imidazole, 2-[1-(2,3-dimethylphenyl)ethenyl]-1-(phenylmethyl)-” is a type of imidazole derivative. Imidazole is a heterocyclic compound and it’s a part of many important biological compounds, including histidine and the neurotransmitter histamine .
Molecular Structure Analysis
The molecular formula of this compound is C20H20N2 . It has a molecular weight of 288.39 . The exact structure can be found in databases like ChemSpider .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 468.2±14.0 °C and a predicted density of 1.02±0.1 g/cm3 . Its pKa is predicted to be 6.65±0.70 .Scientific Research Applications
Synthesis and Chemical Properties
Expedient Synthesis and Applications in Agonists : The compound is involved in the synthesis of α2-adrenergic agonists like medetomidine. An expedient synthesis approach for 4(5)-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole, a key component in these agonists, has been developed, offering efficient pathways for medical applications (Kudzma & Turnbull, 1991).
Luminescence Sensing : Novel dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks, which include variations of this compound, have shown potential in fluorescence sensing, especially for benzaldehyde-based derivatives (Shi et al., 2015).
Physicochemical Characterization : Detailed physicochemical characterization and decomposition kinetics of the compound's derivatives have been explored, contributing to a deeper understanding of its properties and potential pharmaceutical formulations (Pansuriya et al., 2016).
Efficient Synthesis of Enantiomers : Research has focused on developing efficient synthesis methods for enantiomers of this compound, which are crucial in producing potent α2 adrenoceptor agonists (Cordi et al., 1996).
Structural Analysis and Applications
Structural Determination : The molecular structure of related compounds, like clotrimazole, has been elucidated, showcasing the compound's versatile structural properties (Song & Shin, 1998).
Versatile Host for Anions : A variant of the compound, an imidazole-based bisphenol, has been identified as a versatile host for anions, with its crystal packing and hydrogen bonding properties explored (Nath & Baruah, 2012).
Imidazole Binding Sites : Studies have identified novel imidazole binding sites in adult rat spinal cord, indicating potential neurological applications and understanding of receptor mechanisms (Savola & Savola, 1996).
Pharmacological and Biological Properties
Antifungal Activity : Derivatives of this compound have been synthesized and evaluated for their antifungal activity, demonstrating its potential in medical applications against various fungal strains (Chevreuil et al., 2008).
Cytotoxic Inhibitors and Ligands for Estrogen Receptor : Research has synthesized 1H-imidazoles to test as ligands for the estrogen receptor and as cytotoxic inhibitors of cyclooxygenase, suggesting applications in cancer therapy and hormone-related studies (Wiglenda et al., 2005).
Synthesis of N-Heterocyclic Carbenes : The compound has been used in the synthesis of new unsymmetrical imidazolium salts, leading to the development of N-heterocyclic carbene silver complexes. These findings are significant in the field of chemistry and material science (Hasson et al., 2019).
properties
IUPAC Name |
1-benzyl-2-[1-(2,3-dimethylphenyl)ethenyl]imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2/c1-15-8-7-11-19(16(15)2)17(3)20-21-12-13-22(20)14-18-9-5-4-6-10-18/h4-13H,3,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNARDXUDGDFBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=C)C2=NC=CN2CC3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601173636 | |
Record name | 2-[1-(2,3-Dimethylphenyl)ethenyl]-1-(phenylmethyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601173636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-2-(1-(2,3-dimethylphenyl)vinyl)-1H-imidazole | |
CAS RN |
944268-65-9 | |
Record name | 2-[1-(2,3-Dimethylphenyl)ethenyl]-1-(phenylmethyl)-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944268-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[1-(2,3-Dimethylphenyl)ethenyl]-1-(phenylmethyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601173636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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